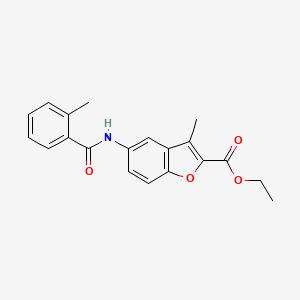

![molecular formula C16H15NOS B2398621 benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone CAS No. 1797028-57-9](/img/structure/B2398621.png)

benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone, also known as BTAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Serotonin Receptor Affinity

This compound has shown affinity towards 5-HT1A serotonin receptors . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . This could potentially be used in the development of drugs that target these receptors.

Antimicrobial Properties

Benzothiophene derivatives have demonstrated antimicrobial properties against various microorganisms . This suggests potential applications in the development of new antimicrobial agents.

Antifungal Properties

Some benzothiophene derivatives have shown potential to be used as antifungal agents against current fungal diseases . This could lead to the development of new antifungal treatments.

Antioxidant Capacities

Certain benzothiophene derivatives have shown high antioxidant capacities . This suggests potential applications in the development of antioxidant treatments or supplements.

Organic Field-Effect Transistors (OFET) Devices

Benzothiophene is a key molecule for high-mobility OFET devices . This suggests potential applications in the development of electronic devices.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

Benzothiophene has been utilized in DSSCs and OPVs as an alternative to fullerene . This suggests potential applications in the development of renewable energy technologies.

Aggregation-Induced Emission (AIE) and Mechanofluorochromic (MFC) Behaviour

Benzothiophene derivatives have shown AIE and MFC behaviour . This could potentially be used in the development of new materials with unique optical properties.

Synthesis of 2,3-Substituted 1-Benzothiophenes

The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring . This suggests potential applications in the synthesis of 2,3-substituted 1-benzothiophenes that combine functional groups of different nature .

Mecanismo De Acción

- The primary target of this compound is the 5-HT1A receptor . This receptor belongs to the serotonin (5-hydroxytryptamine, 5-HT) receptor family and plays a crucial role in regulating various physiological functions, including mood, anxiety, and sleep .

- Binding Affinity : The compound interacts with the 5-HT1A receptor, specifically at the binding site. The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , displays micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

Target of Action

Mode of Action

Propiedades

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(1-benzothiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c18-16(17-12-5-3-6-13(17)9-8-12)15-10-11-4-1-2-7-14(11)19-15/h1-5,7,10,12-13H,6,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIKDEGYBBWEMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[b]thiophen-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole](/img/structure/B2398539.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2398541.png)

![(1R,3S,4S)-3-(Difluoromethoxymethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2398546.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398551.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-phenoxypropanamide](/img/structure/B2398561.png)